4-(2,5-dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-11-10-13(12(2)19-11)16(18)17-6-5-15(21-9-7-17)14-4-3-8-20-14/h3-4,8,10,15H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSISHIFBHRAULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic molecule that incorporates various functional groups, including a furan ring, thiophene, and a thiazepane structure. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on the available literature.
Molecular Structure
- IUPAC Name : (2,5-dimethylfuran-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
- Molecular Formula : C16H19NO2S2
- Molecular Weight : 321.45 g/mol
- CAS Number : 1706224-48-7
Structural Analysis
The compound features:
- A furan ring , known for its participation in biological processes due to its reactivity.
- A thiophene ring , which contributes to the compound's aromatic properties and potential biological interactions.
- A thiazepane ring , which introduces nitrogen and sulfur atoms that can participate in hydrogen bonding and other interactions critical for biological activity.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties often exhibit antimicrobial properties. For instance, derivatives of thiophene have been studied for their effectiveness against various bacterial strains. The presence of the thiazepane ring may enhance this activity by providing additional interaction sites with microbial targets.
Enzyme Inhibition
The compound's carbonyl group may allow it to act as an inhibitor of certain enzymes. For example, keto-enol tautomerism could play a role in its interaction with enzyme active sites. Inhibitory effects on enzymes like dihydrofolate reductase (DHFR) have been documented for similar structures, indicating a possible avenue for further investigation with this compound.
Synthesis and Biological Evaluation
A study focusing on synthesizing derivatives of 2,5-dimethylfuran indicated promising biological activities associated with the furan moiety. The synthesis typically involves multi-step organic reactions that yield compounds with significant bioactivity .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been applied to related compounds, revealing correlations between molecular structure and biological activity. For instance, modifications in the furan or thiophene rings can significantly alter the inhibitory potency against specific biological targets .
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 4-(2,5-Dimethylfuran-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane | 1706224-48-7 | C16H19NO2S2 | Potential antimicrobial and anticancer |
| 5-(2,5-Dimethylfuran-3-carbonyl)-3-piperidyl derivative | 1396881-65-4 | C21H24N4O3 | Antimicrobial |
| 6-(2,5-Dimethylfuran-3-carbonyl)-5H-pyrido[4,3-d]pyrimidine | 1797183-56-2 | C14H15N3O2 | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,4-thiazepane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Variations and Electronic Effects
The substituents on the 1,4-thiazepane core significantly influence electronic properties and bioactivity:
- The thiophen-2-yl group contributes sulfur-mediated hydrophobic interactions.
- 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (): Replacing dimethylfuran with a pyridine-methylsulfanyl group introduces a nitrogen atom and a sulfur-containing side chain, which may improve binding to metal ions or polar residues in enzymes .
- 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (): The benzodioxole group provides a fused aromatic system, while fluorine atoms increase electronegativity and metabolic stability. The difluorophenyl substituent replaces thiophene, altering hydrophobic interactions .
Physicochemical Properties
Key properties inferred from substituent effects:
Commercial Availability
- 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane is available from Life Chemicals at prices ranging from $85.5/2 µmol to $372.0/100 mg (as of September 2023), indicating its use in research settings .
- The target compound’s commercial status is unconfirmed, but its synthesis would likely follow protocols similar to those for benzodioxole or pyridine analogs (e.g., coupling reactions using propionic acid or sodium acetate catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
